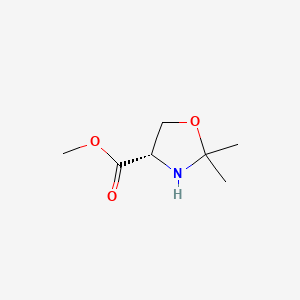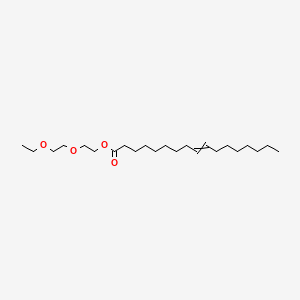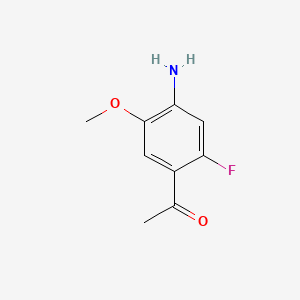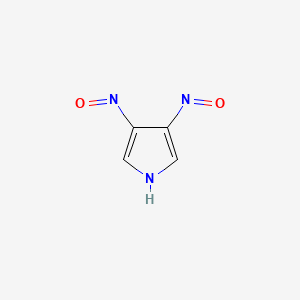
3,4-Dinitroso-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dinitroso-1H-pyrrole is a heterocyclic compound with the molecular formula C4H3N3O2 It is characterized by the presence of two nitroso groups attached to the 3rd and 4th positions of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitroso-1H-pyrrole typically involves the nitration of pyrrole derivatives. One common method is the reaction of pyrrole with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the dinitroso compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 3,4-Dinitroso-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro-pyrrole derivatives, amino-pyrrole derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.
科学研究应用
3,4-Dinitroso-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dinitroso-1H-pyrrole involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
3-Nitroso-1H-pyrrole: Similar in structure but with only one nitroso group.
4-Nitroso-1H-pyrrole: Another similar compound with a single nitroso group.
3,5-Dinitroso-1H-pyrrole: A compound with nitroso groups at different positions on the pyrrole ring.
Uniqueness: 3,4-Dinitroso-1H-pyrrole is unique due to the presence of two nitroso groups at adjacent positions, which significantly influences its chemical reactivity and potential applications. This structural feature distinguishes it from other nitroso-pyrrole derivatives and contributes to its distinct properties and uses.
属性
IUPAC Name |
3,4-dinitroso-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-6-3-1-5-2-4(3)7-9/h1-2,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGQMSZMVMZWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)N=O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
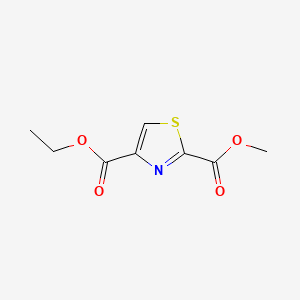
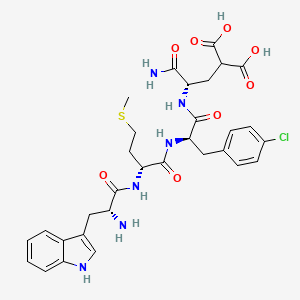
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
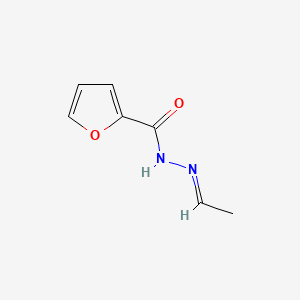


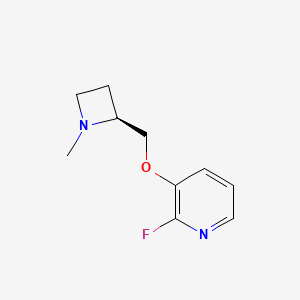
![2,2,2-Trifluoro-1-[(2R)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B574716.png)
